Albonoursin - 1222-90-8

Albonoursin

Catalog Number: EVT-259072
CAS Number: 1222-90-8
Molecular Formula: C15H16N2O2
Molecular Weight: 256.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Albonoursin is a member of the class of 2,5-diketopiperazines that is piperazine-2,5-dione in which the two hydrogen at position 3 and those at position 6 are replaced by benzylidene and isobutylidene groups (the 3Z,6Z-geoisomer). It has a role as a metabolite.
Source and Classification

Albonoursin is derived from Streptomyces noursei, a species known for producing various bioactive compounds. The classification of albonoursin falls under the diketopiperazine family, which includes compounds formed from two amino acids through cyclization. This group is notable for its diverse biological activities, including antibacterial and antifungal properties.

Synthesis Analysis

Methods and Technical Details

The biosynthesis of albonoursin involves several key enzymatic steps facilitated by a gene cluster identified in Streptomyces noursei. The primary genes involved in this process include:

  • albA: Encodes a cyclic dipeptide oxidase (CDO) responsible for the formation of alpha,beta unsaturations in the cyclic dipeptide.
  • albB: Works in conjunction with albA to produce an active enzyme.
  • albC: Responsible for the formation of the cyclic dipeptide precursor.
  • albD: Encodes a putative membrane protein that may play a role in transporting precursors or products within the cell.

The synthesis pathway begins with the condensation of L-phenylalanine and L-leucine, followed by oxidation reactions catalyzed by CDO to yield albonoursin. High-performance liquid chromatography (HPLC) is commonly employed to analyze the production of albonoursin during fermentation processes .

Molecular Structure Analysis

Structure and Data

Albonoursin has a molecular formula of C13_{13}H14_{14}N2_2O2_2 and a molecular weight of approximately 234.26 g/mol. The structure features a cyclic arrangement of two amino acids, specifically:

  • L-phenylalanine
  • L-leucine

The cyclic structure contributes to its stability and bioactivity, allowing it to interact effectively with biological targets. The compound's structural characteristics are critical for its function as an antibacterial agent .

Chemical Reactions Analysis

Reactions and Technical Details

Albonoursin undergoes various chemical reactions during its biosynthesis, primarily involving:

  • Condensation Reactions: The initial step involves the condensation of two amino acids to form a cyclic dipeptide.
  • Oxidation Reactions: Catalyzed by CDO, these reactions introduce unsaturation into the peptide bond, enhancing the compound's biological activity.

The enzymatic pathways are distinct from non-ribosomal peptide synthesis pathways, indicating a unique biosynthetic route for diketopiperazines like albonoursin .

Mechanism of Action

Process and Data

The mechanism through which albonoursin exerts its antibacterial effects involves disrupting bacterial cell wall synthesis or function. This disruption can lead to increased permeability or lysis of bacterial cells. Research indicates that albonoursin may also interfere with protein synthesis or other vital cellular processes in susceptible bacteria. The specific molecular targets within bacterial cells remain an area for further investigation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Albonoursin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in polar solvents, which facilitates its extraction from microbial cultures.
  • Stability: The cyclic structure provides enhanced stability compared to linear peptides.
  • Spectroscopic Properties: Albonoursin can be analyzed using UV-visible spectroscopy, typically showing absorbance peaks that correspond to its structural features.

These properties are crucial for understanding how albonoursin can be effectively utilized in scientific applications .

Applications

Scientific Uses

Albonoursin has several potential applications in scientific research and industry:

  • Antibacterial Agent: Its primary application lies in its use as an antibacterial compound, particularly against Gram-positive bacteria.
  • Research Tool: Albonoursin serves as a model compound for studying diketopiperazine biosynthesis and exploring new antibiotic compounds.
  • Biotechnological Applications: The gene cluster responsible for albonoursin production can be engineered to enhance yields or create novel derivatives with improved biological activities.
Biosynthesis and Genetic Regulation of Albonoursin

Gene Cluster Architecture in Streptomyces noursei

The biosynthesis of albonoursin [cyclo(ΔPhe-ΔLeu)], a diketopiperazine (DKP) with antibacterial properties, is governed by a compact 3.8 kb gene cluster in Streptomyces noursei. This cluster comprises four core genes—albA, albB, albC, and albD—collectively enabling the production of albonoursin in heterologous hosts like Streptomyces lividans [1] [3] [9].

Functional Roles of albA, albB, albC, and albD in Cyclic Dipeptide Assembly

  • albC: Encodes a cyclodipeptide synthase (CDPS) critical for generating the cyclo(L-Phe-L-Leu) precursor. Unlike non-ribosomal peptide synthetases (NRPSs), AlbC lacks condensation, adenylation, or thiolation domains and operates independently of NRPS machinery [1] [9].
  • albA and albB: Together, these genes encode subunits of the cyclic dipeptide oxidase (CDO), which catalyzes the introduction of α,β-unsaturations into cyclo(L-Phe-L-Leu) to form dehydro residues (ΔPhe and ΔLeu). This oxidation step is essential for albonoursin’s bioactivity [1] [3].
  • albD: Encodes a putative membrane transporter, hypothesized to facilitate intermediate shuttling or product export, though its exact biochemical role remains under investigation [9] [10].

Table 1: Gene Functions in the Albonoursin Biosynthetic Cluster

GeneProductFunction
albCCyclodipeptide synthaseForms cyclo(L-Phe-L-Leu) precursor via tRNA-dependent mechanism
albACDO subunit αCatalyzes dehydrogenation of cyclo(L-Phe-L-Leu) to install ΔPhe/ΔLeu units
albBCDO subunit βAssists AlbA in oxidation
albDMembrane proteinPutative transporter; supports intermediate handling or product export

tRNA-Dependent Cyclodipeptide Synthase (CDPS) Mechanisms

AlbC exemplifies the CDPS family of enzymes, which utilize aminoacyl-tRNAs as substrates to form DKP scaffolds. This mechanism contrasts sharply with NRPSs, as CDPSs:

  • Do not require activation domains (A, T, C), instead leveraging charged tRNAs for peptide bond formation.
  • Exhibit substrate flexibility, though AlbC specifically couples Phe and Leu tRNAs [5] [9].CDPSs represent an evolutionary adaptation for efficient DKP assembly under cellular conditions where aminoacyl-tRNAs are abundant. Global genomic analyses reveal that CDPSs are widespread in bacteria but rare in fungi, where NRPS-dominated pathways prevail [5].

Non-NRPS Pathway Elucidation

The albonoursin pathway is a paradigm of NRPS-independent biosynthesis, distinct from canonical peptide assembly lines:

  • Cyclization precedes oxidation: AlbC first generates the unmodified cyclo(L-Phe-L-Leu), which is subsequently dehydrogenated by the AlbA/AlbB oxidase complex [1] [10].
  • Minimalist enzymology: Only four enzymes (AlbA-D) are sufficient for full biosynthesis, bypassing multi-modular NRPS requirements. Deletion of albABC in Nocardiopsis alba abolishes albonoursin production, confirming their indispensability [10].
  • Evolutionary implications: This pathway highlights an alternative strategy for DKP assembly in bacteria. In contrast, fungi like Aspergillus aculeatus employ bimodular NRPS systems (e.g., AacA/AacB) to synthesize analogous DKPs like aspkyncin [2] [5].

Table 2: Contrasting Albonoursin and Fungal DKP Biosynthesis

FeatureAlbonoursin (Bacterial)Fungal DKPs (e.g., Aspkyncin)
Core enzymeCDPS (AlbC)Bimodular NRPS (e.g., AacA)
OxidationPost-cyclization (AlbA/AlbB)Integrated into NRPS domains
Additional tailoringLimited (dehydrogenation only)Methylation, prenylation common
Genetic organizationCompact cluster (4 genes)Larger clusters with modifying enzymes

Comparative Genomics of Diketopiperazine (DKP) Biosynthetic Clusters

Genomic surveys reveal striking diversity in DKP biosynthetic logic across taxa:

Bacterial Systems:

  • Conservation in Actinobacteria: Albonoursin-like clusters (e.g., albABC) recur in Streptomyces and Nocardiopsis. For instance, Nocardiopsis alba ATCC BAA-2165 harbors a homologous cluster governing cyclo(ΔPhe-ΔLeu) and cyclo(ΔmTyr-ΔLeu) production [10].
  • Modular tailoring: Some actinobacterial clusters incorporate prenyltransferases (e.g., NozPT in Nocardiopsis) or methyltransferases (e.g., NozMT), enabling structural diversification beyond albonoursin’s simplicity. The nocardioazine pathway exemplifies this, involving a trans-acting aspartate/glutamate racemase homolog (NozR) for stereochemical inversion [7].

Fungal Systems:

  • NRPS dominance: Fungi primarily utilize multi-domain NRPSs for DKP assembly. Aspergilli employ bimodular NRPSs (A-T-C-A-T architecture) lacking thioesterase domains, relying on spontaneous cyclization [2] [5].
  • Low conservation: Only ~1% of fungal biosynthetic gene cluster families (GCFs) match known DKP pathways, indicating vast untapped diversity. Most DKP clusters are genus-specific, with limited cross-taxon conservation [5].

Table 3: Genomic Conservation of DKP Clusters

Taxonomic GroupCluster TypeConservation RateNotable Features
Actinobacteriaalb-likeHigh (within genera)Compact; CDPS + oxidase core
FungiNRPS-bimodularLow (91% genus-specific)Elaborate tailoring (methylation, prenylation)
Mixed taxaMosaic pathwaysRareDistributed genes (e.g., noz + noz2 loci)

Evolutionary Insights:

  • Functional convergence: Despite mechanistic differences (CDPS vs. NRPS), bacterial and fungal pathways yield structurally similar DKPs, indicating convergent evolution for bioactive scaffold production.
  • Horizontal gene transfer: The sporadic distribution of alb-like clusters across phylogenetically distant actinobacteria suggests historical gene transfer events [4] [5].

Compounds Mentioned: Albonoursin, Aspkyncin, Cyclo(L-Phe-L-Leu), Nocardioazine B

Properties

CAS Number

1222-90-8

Product Name

Albonoursin

IUPAC Name

(3Z,6Z)-3-benzylidene-6-(2-methylpropylidene)piperazine-2,5-dione

Molecular Formula

C15H16N2O2

Molecular Weight

256.3 g/mol

InChI

InChI=1S/C15H16N2O2/c1-10(2)8-12-14(18)17-13(15(19)16-12)9-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,16,19)(H,17,18)/b12-8-,13-9-

InChI Key

LCIIOYPBHIZBOD-QHKWOANTSA-N

SMILES

CC(C)C=C1C(=O)NC(=CC2=CC=CC=C2)C(=O)N1

Solubility

Soluble in DMSO

Synonyms

Albonoursin; B-73; P-42-2

Canonical SMILES

CC(C)C=C1C(=O)NC(=CC2=CC=CC=C2)C(=O)N1

Isomeric SMILES

CC(C)/C=C\1/C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)N1

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